1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds structurally related to "1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one", involves multiple steps starting from basic chemical precursors. For example, Awata & Satomi (1987) describe the preparation of a new antihistaminic agent through a process beginning with labeled urea, leading to a benzimidazolone intermediate, which is further modified to achieve the desired compound (Awata & Satomi, 1987). This method underscores the complexity of synthesizing benzimidazole derivatives, involving condensation, chlorination, and reaction with piperazine or homopiperazine bases.
Applications De Recherche Scientifique
Synthesis and Structural Insights
1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one is part of a broader category of benzimidazole derivatives, which have been synthesized and studied for their structural properties and potential biological activities. The synthesis process often involves condensation reactions, offering insights into the chemical characteristics and reactivity of these compounds. These synthesis pathways highlight the versatility and adaptability of benzimidazole derivatives for various scientific applications (Iemura et al., 1986; Fernández et al., 2005).
Potential Biological Applications
The structural and chemical properties of benzimidazole derivatives, including the specific compound , have been explored for their potential biological applications. These compounds exhibit a range of activities, from H1-antihistaminic to antihypertensive properties, demonstrating their potential utility in developing new therapeutic agents. For instance, certain derivatives have shown potent H1-antihistaminic activity, suggesting their use in allergy treatments (Iemura et al., 1986). Additionally, the antihypertensive properties observed in related compounds, such as candesartan cilexetil, underscore the relevance of benzimidazole derivatives in cardiovascular disease management (Fernández et al., 2005).
Antimicrobial and Antifungal Activity
Research has also delved into the antimicrobial and antifungal potential of benzimidazole derivatives. The synthesis of new compounds and evaluation of their bioactivity against various bacterial and fungal strains have yielded promising results, indicating the potential of these derivatives as antimicrobial agents. This aspect of research highlights the importance of structural modifications in enhancing the antimicrobial efficacy of benzimidazole derivatives (Patel et al., 2011).
Propriétés
IUPAC Name |
3-(2-ethoxyethyl)-6-(4-ethyl-3-oxopiperazine-1-carbonyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-3-20-7-8-21(12-16(20)23)17(24)13-5-6-15-14(11-13)19-18(25)22(15)9-10-26-4-2/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEFPQMNYFXQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)N(C(=O)N3)CCOCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.